molecular formula C10H14ClNO B6197109 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride CAS No. 2649322-91-6

2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride

Cat. No.: B6197109
CAS No.: 2649322-91-6
M. Wt: 199.7
InChI Key:
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Description

2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride is a chemical compound belonging to the benzazepine class. Benzazepines are heterocyclic compounds characterized by a seven-membered ring containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reduction of ketoximes followed by cyclization. For example, the conversion of ketoxime to 5-methyl-4,5-dihydro-1H-1-benzazepin-2(3H)-one using propylphosphonic anhydride . Another method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its fully saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated benzazepines.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, benzazepine derivatives are known to act as sodium channel blockers and inhibitors of squalene synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the 6-position and the hydrochloride salt form contribute to its solubility and stability, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2649322-91-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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